![molecular formula C22H22N4O2S B2428659 N-(2-(1H-吲哚-3-基)乙基)-1-(6-甲氧基苯并[d]噻唑-2-基)氮杂环丁烷-3-甲酰胺 CAS No. 1286710-24-4](/img/structure/B2428659.png)
N-(2-(1H-吲哚-3-基)乙基)-1-(6-甲氧基苯并[d]噻唑-2-基)氮杂环丁烷-3-甲酰胺
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
“N-(2-(1H-indol-3-yl)ethyl)-1-(6-methoxybenzo[d]thiazol-2-yl)azetidine-3-carboxamide” is a compound that has been synthesized and characterized . It is a white solid with a molecular weight of 202.26 .
Synthesis Analysis
The compound was obtained in high yield in the reaction between tryptamine and naproxen . The synthesis process was fully analyzed and characterized via 1H, 13C-NMR, UV, IR, and mass spectral data .Molecular Structure Analysis
The molecular structure of the compound was analyzed and characterized using 1H, 13C-NMR, UV, IR, and mass spectral data .Chemical Reactions Analysis
The compound was obtained in the reaction between tryptamine and naproxen . The reaction was fully analyzed and characterized .Physical And Chemical Properties Analysis
The compound is a white solid . It has a molecular weight of 202.26 . The compound was fully analyzed and characterized via 1H, 13C-NMR, UV, IR, and mass spectral data .科学研究应用
潜在的大麻素受体活性
与 N-(2-(1H-吲哚-3-基)乙基)-1-(6-甲氧基苯并[d]噻唑-2-基)氮杂环丁烷-3-甲酰胺 相似的化合物,特别是噻唑基吲哚,首次在德国被发现具有潜在的大麻素受体活性。该活性通过质谱、红外光谱和核磁共振光谱数据进行了探索 (Westphal 等,2015)。
合成和表征
已报道相关噻唑和吲哚衍生物的合成和表征。这些包括合成含有带氮杂环丁烷环的吲哚部分的噻唑衍生物,其通过各种光谱方法表征。此类化合物已在抗菌活性中显示出前景 (Muralikrishna 等,2014)。
抗菌评估
已合成与目标化合物在结构上相关的带有半缩氨基甲酰基部分的新型噻二唑衍生物,并评估了它们的抗菌活性。这些化合物对特定细菌菌株显示出显着的疗效 (Wan 等,2018)。
新型化合物合成
已报道从维斯那金酮和凯林酮衍生的新型苯并二呋喃基、三嗪、噁二氮杂卓和噻唑嘧啶的合成。对这些化合物进行了镇痛和抗炎活性的评估,显示出作为 COX-1/COX-2 抑制剂的前景 (Abu‐Hashem 等,2020)。
抗癌活性
已设计和合成了与 N-(2-(1H-吲哚-3-基)乙基)-1-(6-甲氧基苯并[d]噻唑-2-基)氮杂环丁烷-3-甲酰胺 在结构上相关的化合物,靶向表皮生长因子受体 (EGFR) 作为潜在的抗癌剂。它们对各种癌细胞系表现出有效的抗癌活性 (Zhang 等,2017)。
安全和危害
属性
IUPAC Name |
N-[2-(1H-indol-3-yl)ethyl]-1-(6-methoxy-1,3-benzothiazol-2-yl)azetidine-3-carboxamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C22H22N4O2S/c1-28-16-6-7-19-20(10-16)29-22(25-19)26-12-15(13-26)21(27)23-9-8-14-11-24-18-5-3-2-4-17(14)18/h2-7,10-11,15,24H,8-9,12-13H2,1H3,(H,23,27) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
YBJYWCWKEXNHKR-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC2=C(C=C1)N=C(S2)N3CC(C3)C(=O)NCCC4=CNC5=CC=CC=C54 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C22H22N4O2S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
406.5 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
N-(2-(1H-indol-3-yl)ethyl)-1-(6-methoxybenzo[d]thiazol-2-yl)azetidine-3-carboxamide |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。